molecular formula C13H18FN3O3 B13211737 tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate CAS No. 1193390-66-7

tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate

Cat. No.: B13211737
CAS No.: 1193390-66-7
M. Wt: 283.30 g/mol
InChI Key: OBGKFZGAXUKVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate: is a chemical compound with the molecular formula C13H18FN3O3. It is used primarily in proteomics research and has applications in various scientific fields .

Preparation Methods

The synthesis of tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate involves several stepsThe reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group is known to form strong hydrogen bonds with target proteins, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein function .

Comparison with Similar Compounds

tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate can be compared with similar compounds such as:

The uniqueness of tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate lies in its specific functional groups, which provide distinct reactivity and interaction capabilities.

Properties

CAS No.

1193390-66-7

Molecular Formula

C13H18FN3O3

Molecular Weight

283.30 g/mol

IUPAC Name

tert-butyl N-[(2Z)-2-amino-1-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate

InChI

InChI=1S/C13H18FN3O3/c1-13(2,3)20-12(18)16-10(11(15)17-19)8-4-6-9(14)7-5-8/h4-7,10,19H,1-3H3,(H2,15,17)(H,16,18)

InChI Key

OBGKFZGAXUKVGX-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.